N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide
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Description
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C27H27N5OS and its molecular weight is 469.61. The purity is usually 95%.
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Scientific Research Applications
Overview of Pyridazinone Compounds
Pyridazinone compounds, including structures similar to the query molecule, have been extensively studied for their selective inhibitory actions on cyclooxygenase enzymes. These compounds demonstrate potent and selective COX-2 inhibition, which is crucial for their anti-inflammatory and analgesic properties. For example, ABT-963, a vicinally disubstituted pyridazinone, has shown remarkable selectivity and efficacy in reducing inflammation and pain in animal models without the gastrointestinal side effects commonly associated with other COX inhibitors (Asif, 2016).
Role in Drug Metabolism and Cytochrome P450 Inhibition
The interaction of pyridazinone derivatives with cytochrome P450 (CYP) isoforms in human liver microsomes highlights their potential in modulating drug metabolism. These compounds can act as selective inhibitors of various CYP isoforms, which is critical in the prediction and management of drug-drug interactions. For instance, specific inhibitors for CYP isoforms have been identified, indicating the selectivity achievable with such compounds (Khojasteh et al., 2011).
Heterocyclic N-Oxide Applications in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, akin to the query molecule, play a significant role in organic synthesis, catalysis, and drug development due to their versatile synthetic intermediates and biological importance. These compounds have shown a wide range of functionalities and are involved in the formation of metal complexes, catalyst design, and possessing various medicinal properties such as anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Potential in Antitubercular Activity
Modifications of pyridazinone and related structures have exhibited significant antitubercular activity against various Mycobacterium species. These derivatives have been evaluated in vitro for their efficacy against M. tuberculosis and non-tuberculous mycobacteria, showing comparable or superior activity to existing treatments. This highlights their potential as new leads in the development of antitubercular compounds (Asif, 2014).
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5OS/c1-19-25(34-27(28-19)20-10-5-4-6-11-20)26(33)29-22-13-9-12-21(18-22)23-14-15-24(31-30-23)32-16-7-2-3-8-17-32/h4-6,9-15,18H,2-3,7-8,16-17H2,1H3,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXARFEOGCWPZKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.